3-(3-Oxocyclopent-1-en-1-yl)propanoic acid
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Overview
Description
3-(3-Oxocyclopent-1-en-1-yl)propanoic acid: is a chemical compound known for its unique structure and properties. It is a derivative of cyclopentenone and is characterized by the presence of a propanoic acid group attached to a cyclopentene ring with an oxo group at the 3-position. This compound has been isolated from various natural sources, including strains of the fungus Trichoderma sp. . It exhibits significant biological activity, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Oxocyclopent-1-en-1-yl)propanoic acid can be achieved through several methods. One common approach involves the cyclodehydration of precursor compounds using aqueous potassium hydroxide or potassium t-butoxide . The reaction conditions typically involve heating the reaction mixture to facilitate the formation of the desired cyclopentenone structure.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and cyclodehydration reactions can be applied on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Oxocyclopent-1-en-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted cyclopentenone derivatives.
Scientific Research Applications
Chemistry: 3-(3-Oxocyclopent-1-en-1-yl)propanoic acid is used as a building block in organic synthesis. Its unique structure allows for the creation of various complex molecules through further chemical modifications.
Biology: The compound has shown antibacterial activity against pathogens such as Staphylococcus aureus and Bacillus cereus . This makes it a potential candidate for developing new antibacterial agents.
Medicine: Research into the medicinal properties of this compound is ongoing
Industry: In the industrial sector, the compound can be used in the synthesis of fine chemicals and pharmaceuticals. Its reactivity and versatility make it valuable in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Oxocyclopent-1-en-1-yl)propanoic acid involves its interaction with biological targets, leading to its antibacterial effects. The compound likely interferes with essential bacterial processes, such as cell wall synthesis or protein function, resulting in the inhibition of bacterial growth . Further research is needed to elucidate the specific molecular targets and pathways involved.
Comparison with Similar Compounds
- 3-(2-Oxo-3-cyclohexen-1-yl)propanoic acid
- 3-(2,4-Dimethyl-5-oxocyclopent-1-enyl)propionic acid
- 3-Pyridinepropionic acid
Comparison: 3-(3-Oxocyclopent-1-en-1-yl)propanoic acid is unique due to its specific structure, which includes a cyclopentene ring with an oxo group at the 3-position. This structural feature imparts distinct chemical and biological properties compared to similar compounds. For example, 3-(2-Oxo-3-cyclohexen-1-yl)propanoic acid has a cyclohexene ring instead of a cyclopentene ring, leading to different reactivity and applications.
Properties
CAS No. |
920760-26-5 |
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Molecular Formula |
C8H10O3 |
Molecular Weight |
154.16 g/mol |
IUPAC Name |
3-(3-oxocyclopenten-1-yl)propanoic acid |
InChI |
InChI=1S/C8H10O3/c9-7-3-1-6(5-7)2-4-8(10)11/h5H,1-4H2,(H,10,11) |
InChI Key |
OMYHDCWZPFZMSM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C=C1CCC(=O)O |
Origin of Product |
United States |
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